molecular formula C19H25N3O3 B15035099 2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol

Cat. No.: B15035099
M. Wt: 343.4 g/mol
InChI Key: DBQCOPKIJVTJEK-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound with a molecular formula of C19H25N3O3 This compound is characterized by the presence of methoxy groups, a phenol group, and a piperazine ring attached to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethoxyphenol with 4-(pyridin-4-ylmethyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and phenol groups, along with the piperazine and pyridine moieties, makes it a versatile compound for various applications .

Biological Activity

2,6-Dimethoxy-4-{[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound notable for its potential biological activities. Characterized by a phenolic structure with methoxy groups and a piperazine moiety linked to a pyridine ring, this compound exhibits diverse pharmacological properties, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N3O3, with a molecular weight of approximately 343.4 g/mol. Its structure enhances solubility and biological activity through the presence of both hydrophilic (methoxy) and lipophilic (piperazine-pyridine) components.

Property Value
Molecular FormulaC19H25N3O3
Molecular Weight343.4 g/mol
SolubilityEnhanced by methoxy groups
Biological TargetsNeurotransmitter receptors

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors. The piperazine structure is known for its ability to modulate these receptors, which are crucial in regulating mood, cognition, and behavior. The phenolic component may facilitate hydrogen bonding with biological molecules, enhancing its pharmacological potential.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies suggest that compounds with similar structures can enhance serotonin levels in the brain, potentially providing antidepressant effects.
  • Antitumor Activity : Preliminary investigations indicate that derivatives of this compound may possess antitumor properties through the inhibition of cancer cell proliferation.
  • Neuroprotective Effects : The ability to interact with neurotransmitter systems suggests potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Study 1: Antidepressant Potential

A study conducted on related piperazine derivatives showed significant activity in modulating serotonin receptors, leading to increased serotonin levels in animal models. This suggests that this compound may similarly influence mood regulation.

Study 2: Antitumor Activity

In vitro studies demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 30 µM, indicating potent antitumor activity.

Study 3: Neuroprotective Effects

Research involving neuroprotective assays revealed that the compound could reduce oxidative stress markers in neuronal cell cultures, suggesting its potential role in protecting against neurodegeneration.

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(pyridin-4-ylmethyl)piperazin-1-yl]methyl]phenol

InChI

InChI=1S/C19H25N3O3/c1-24-17-11-16(12-18(25-2)19(17)23)14-22-9-7-21(8-10-22)13-15-3-5-20-6-4-15/h3-6,11-12,23H,7-10,13-14H2,1-2H3

InChI Key

DBQCOPKIJVTJEK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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